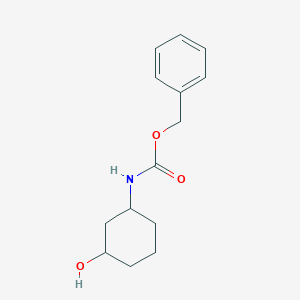

Benzyl (3-hydroxycyclohexyl)carbamate

概要

説明

Enantioselective Synthesis Analysis

The enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an intermediate for CCR2 antagonists, was achieved through a key iodolactamization step. This process resulted in the formation of a highly functionalized compound, which was further optimized to a single-pot transformation for increased efficiency .

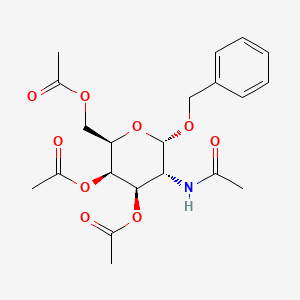

Molecular Structure Analysis

The molecular structure of benzyl carbamates is crucial for their biological activity. For instance, (3-benzyl-5-hydroxyphenyl)carbamates have shown potent inhibitory activity against various strains of M. tuberculosis, with moderate cytotoxicity. The structure-activity relationship is evident as the hydroxyphenyl moiety plays a significant role in the antitubercular potential of these compounds .

Chemical Reactions Analysis

N-benzyloxycarbamate derivatives have been utilized to synthesize polyhydroxamic acids and other hydroxamate-containing mixed ligand systems. The reaction involves N-alkylation followed by reaction with stabilized carbon nucleophiles, yielding functionalized protected hydroxamic acids. These intermediates can be further transformed to create a variety of potential metal binding hosts, demonstrating the versatility of benzyl carbamates in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl carbamates are influenced by their structural components. For example, the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid via Curtius rearrangement has been described. These compounds can undergo further transformations such as iodination and epoxidation, leading to oxygenated cyclohexylamino building blocks, which are valuable in various chemical applications .

Antibacterial Activity Analysis

Benzyl carbamates have also been explored as antibacterial agents, particularly against Gram-positive bacteria. The structure of the ester group significantly affects the antibacterial activity, with some compounds showing potent inhibitory activity against both standard and clinically isolated strains. These findings suggest that benzyl carbamates could be developed as new antibacterial agents with a mechanism of action similar to that of vancomycin .

Synthesis and Transformation Case Studies

Case studies of synthesis and transformation of benzyl carbamates include the microbial dihydroxylation of benzoic acid to produce cyclohexanecarboxylic acid derivatives , and the synthesis of carbamoyl derivatives of photolabile benzoins . These studies highlight the diverse synthetic routes and transformations that benzyl carbamates can undergo, contributing to their utility in various chemical and pharmaceutical applications.

Pharmacological Study

A pharmacological study of benzimidazole and benzothiazole carbamates derived from 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol revealed analgesic activity and behavioral alterations in mice. The compounds displayed a preferred flattened chair-chair conformation, and the presence of an intramolecular NH…O=C hydrogen bond was observed in the benzimidazole carbamates .

Stereospecific Cross-Coupling Analysis

The stereospecific coupling of benzylic carbamates with arylboronic esters has been developed, with the reaction proceeding with selective inversion or retention at the electrophilic carbon. This process is controlled by the choice of ligand, with tricyclohexylphosphine ligand leading to retention and an N-heterocyclic carbene ligand leading to inversion, demonstrating the ability to control absolute stereochemistry with an achiral catalyst .

科学的研究の応用

Antibacterial Activity

Benzyl carbamates exhibit significant antibacterial properties. A study by Liang et al. (2020) found that (3-benzyl-5-hydroxyphenyl)carbamates, a related compound, showed potent inhibitory activity against Gram-positive bacteria, including drug-resistant strains. These compounds were found to be ineffective against Gram-negative bacteria, indicating a selective mechanism of action.

Synthesis and Chemical Properties

A study by Harris et al. (2013) explored the stereospecific coupling of benzylic carbamates with aryl- and heteroarylboronic esters, demonstrating the capacity for selective inversion or retention at the electrophilic carbon. This research contributes to the understanding of how benzyl carbamates can be synthesized and manipulated in the lab.

Antitubercular Agents

Cheng et al. (2019) discovered that (3-benzyl-5-hydroxyphenyl)carbamates exerted inhibitory activity against both standard and multidrug-resistant strains of M. tuberculosis, indicating their potential as antitubercular agents (Cheng et al., 2019). This highlights the therapeutic potential of benzyl carbamates in treating tuberculosis.

Photolabile Properties

Research by Papageorgiou and Corrie (1997) on carbamoyl derivatives of photolabile benzoins, which include benzyl carbamates, revealed their potential in creating photolabile compounds. These findings are significant for the development of light-sensitive materials and applications in photochemistry.

Catalysis in Organic Synthesis

Zhang et al. (2006) demonstrated the use of a benzyl carbamate in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, showing the versatility of benzyl carbamates in catalysis (Zhang et al., 2006). This research is crucial for understanding the role of these compounds in organic synthesis.

Safety and Hazards

将来の方向性

While specific future directions for Benzyl (3-hydroxycyclohexyl)carbamate are not available, carbamates in general have received much attention due to their application in drug design and discovery . They are integral part of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .

Relevant Papers The paper “Organic Carbamates in Drug Design and Medicinal Chemistry” provides a comprehensive overview of the properties and stabilities of carbamates, reagents and chemical methodologies for the synthesis of carbamates, and recent applications of carbamates in drug design and medicinal chemistry . Another paper titled “Novel Benzene-Based Carbamates for AChE/BChE Inhibition: Synthesis and…” discusses the synthesis and potential applications of benzene-based carbamates .

作用機序

Target of Action

Benzyl (3-hydroxycyclohexyl)carbamate is a type of carbamate compound . Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are particularly noted for their chemical stability and potential to enhance cellular membrane permeability . .

Mode of Action

Carbamates typically work by interacting with their targets in a way that alters the target’s normal function . This interaction often results in changes that can affect the overall function of the organism or system in which the target is located .

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes that impact the overall function of the organism or system .

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .

特性

IUPAC Name |

benzyl N-(3-hydroxycyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560799 | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

955406-36-7 | |

| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

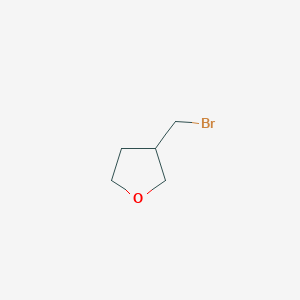

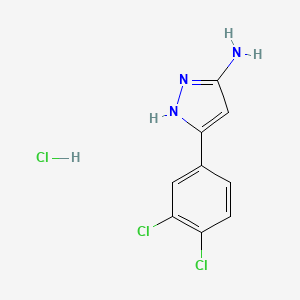

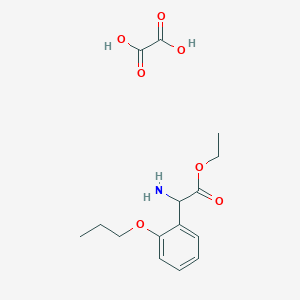

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)

![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)

![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)

![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)